2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol
Description
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Properties
IUPAC Name |
2-[ethyl-(6-methylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-12(4-5-13)9-6-8(2)10-7-11-9/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXBGZKABFDEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar 2-aminopyrimidine derivatives have shown significant activity against organisms causing diseases like sleeping sickness and malaria. These compounds interact with the biological pathways of these organisms, disrupting their normal functions.
Mode of Action
This interaction could potentially inhibit the growth or proliferation of the disease-causing organisms.
Biological Activity
Overview
2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may influence its interactions with biological targets, leading to various therapeutic effects.
The molecular formula of this compound is with a molecular weight of approximately 196.26 g/mol. Its structure includes an ethyl group and a methylamino group attached to a pyrimidine ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is significant in cancer therapy.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus, suggesting a unique mode of action distinct from traditional antibiotics. This property positions it as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties . It was found to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It halts the progression of cells through the cell cycle, preventing proliferation.
Antioxidant Effects
This compound has also been studied for its antioxidant properties , which help mitigate oxidative stress in cells. This activity is crucial in protecting against various diseases linked to oxidative damage, including neurodegenerative disorders and cardiovascular diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Reduces oxidative stress in cellular models |
Case Study: Anticancer Efficacy
In a controlled study, the anticancer efficacy of this compound was evaluated using human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating apoptotic cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
